DOTA-ADIBO is a compound that combines the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) with the azadibenzocyclooctyne moiety (ADIBO). This compound is primarily utilized in the field of radiochemistry and molecular imaging due to its ability to efficiently chelate radiometals and facilitate click chemistry reactions. The integration of DOTA with ADIBO enhances the compound's utility in developing radiolabeled biomolecules for diagnostic and therapeutic applications.
DOTA-ADIBO is classified as a radiopharmaceutical precursor. It falls under the category of chelating agents, specifically macrocyclic ligands that form stable complexes with metal ions. The DOTA structure is known for its robustness and ability to form inert complexes with various radiometals such as indium-111 and copper-64. The ADIBO moiety introduces a strained alkyne functionality that promotes rapid cycloaddition reactions with azide-containing compounds, making it particularly valuable in bioconjugation strategies .
The synthesis of DOTA-ADIBO typically involves a convergent synthetic approach that integrates the DOTA ligand with the ADIBO active ester. A common method includes:
DOTA-ADIBO features a complex molecular structure characterized by:
The molecular formula for DOTA-ADIBO can be represented as when fully assembled with appropriate substituents . Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound.
The primary chemical reactions involving DOTA-ADIBO include:
The efficiency of these reactions is influenced by factors such as temperature, concentration of reactants, and reaction time. For instance, high conversion rates (>95%) have been achieved in short reaction times (around 10 minutes) under optimal conditions .
The mechanism of action for DOTA-ADIBO primarily revolves around its dual functionality:
This dual mechanism enhances the specificity and efficacy of radiolabeled agents in clinical applications.
DOTA-ADIBO exhibits several notable physical and chemical properties:
These properties are crucial for ensuring that DOTA-ADIBO can be effectively utilized in various scientific applications.
DOTA-ADIBO has several significant applications in scientific research:
DOTA-ADIBO (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid conjugated to Azadibenzocyclooctyne) is a bifunctional chelator (BFC) engineered for radiopharmaceutical applications. Its molecular architecture integrates two functional modules:
The covalent linkage between DOTA and ADIBO occurs via an amide bond (–CO–NH–), strategically positioned to preserve the conformational flexibility required for both metal coordination and bioorthogonal conjugation [4]. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) analyses confirm this structural integrity, with commercial batches typically exceeding 96% purity [4].
Table 1: Key Physicochemical Properties of DOTA-ADIBO
Property | DOTA-ADIBO (Free Base) | DOTA-ADIBO (TFA Salt) |
---|---|---|
Molecular Formula | C₃₄H₄₂N₆O₈ | C₃₆H₄₃F₃N₆O₁₀ |
Molecular Weight (g/mol) | 662.744 | 776.76 |
Appearance | Solid powder | Light yellow to yellow solid |
Solubility | 10 mM in DMSO | Enhanced aqueous solubility due to TFA counterion |
Storage Conditions | -20°C (solid) | -80°C (long-term; under nitrogen, protected from light) |
The trifluoroacetic acid (TFA) salt form significantly improves aqueous solubility and stability during synthesis and storage, mitigating aggregation tendencies common with hydrophobic cyclooctynes [4]. This modification is critical for biological applications requiring physiological buffer conditions.
Table 2: Comparative Analysis of DOTA-ADIBO with Related Chelators
Compound | Structural Type | Key Advantages | Limitations |
---|---|---|---|
DOTA-ADIBO | BFC with SPAAC handle | Copper-free click chemistry; dual functionality | Moderate hydrophobicity requires TFA salt for solubility |
NODAGA | Triazacyclononane-based | Faster radiolabeling kinetics; lower kidney retention | Limited therapeutic isotope compatibility |
DOTA-NHS Ester | Activated carboxylate | Direct lysine conjugation; clinical validation | Nonspecific labeling yields heterogeneous products |
NOTA-Bn-N₃ | Triazacyclononane with azide | Click chemistry compatibility; rapid Ga-68 labeling | Requires copper catalyst for conjugation |
The evolution of bifunctional chelators (BFCs) reflects three key phases in radiopharmaceutical chemistry:
Table 3: Milestones in Bifunctional Chelator Development
Time Period | Key Innovation | Clinical/Research Impact |
---|---|---|
1976 | Synthesis of DOTA | Enabled stable chelation of Gd³⁺ (MRI contrast) and radiometals |
1988 | First DOTA antibody conjugates (p-SCN-Bn-DOTA) | Paved way for radioimmunotherapy (e.g., ⁹⁰Y-ibritumomab tiuxetan) |
2006 | "Click-to-chelate" strategy | Validated triazoles as metal-coordinating groups |
2015–Present | DOTA-ADIBO preclinical validation | Facilitated pretargeted imaging; site-specific antibody labeling |
DOTA-ADIBO exemplifies the convergence of bioorthogonal chemistry and radiometal theranostics, addressing two persistent challenges:
Table 4: Theranostic Applications Enabled by DOTA-ADIBO
Application | Isotope Pair | Target | Key Advantage |
---|---|---|---|
Pretargeted PET Imaging | ⁶⁸Ga/⁶⁴Cu (diagnostic) | Integrin αvβ6, PSMA | Reduced background uptake; high tumor contrast |
Antibody-Drug Conjugates | ⁸⁹Zr (imaging) | HER2, Mesothelin | Site-specific modification preserves antigen binding |
Modular Radiometal Complexation | ¹⁷⁷Lu/⁴⁷Sc (therapy) | SSTR, PSMA | Single chelator for multiple isotopes; true theranostics |
The versatility in radiometal compatibility further underscores DOTA-ADIBO's theranostic utility:
Notably, the albumin-binding variants (e.g., ADIBO-DOTADG-ALB) extend plasma half-life, improving tumor dose deposition. In exendin-4 conjugates, albumin binding reduced renal uptake by >30% while increasing tumor retention [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3